molecular formula C7H5BrF2N2O B13669251 2-Bromo-4,5-difluorobenzohydrazide

2-Bromo-4,5-difluorobenzohydrazide

Cat. No.: B13669251
M. Wt: 251.03 g/mol
InChI Key: HNZKRKKFYBTGLY-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorobenzohydrazide is an organic compound with the molecular formula C7H4BrF2N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-difluorobenzohydrazide typically involves the reaction of 2-Bromo-4,5-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Bromo-4,5-difluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Bromo-4,5-difluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Bromo-4,5-difluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluorobenzohydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include azides and other oxidized forms.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2-Bromo-4,5-difluorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biological interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorobenzoic acid
  • 2-Bromo-4,5-difluorobenzotrifluoride
  • 2-Bromo-4,5-difluorobenzaldehyde

Uniqueness

2-Bromo-4,5-difluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydrazide group also provides additional functional versatility, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H5BrF2N2O

Molecular Weight

251.03 g/mol

IUPAC Name

2-bromo-4,5-difluorobenzohydrazide

InChI

InChI=1S/C7H5BrF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

HNZKRKKFYBTGLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)NN

Origin of Product

United States

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